Argon;prop-2-ynenitrile

Noble-gas chemistry Matrix isolation Astrochemistry

Argon;prop-2-ynenitrile (CAS 628292-53-5) is a pre-formulated mixture or complex of argon and cyanoacetylene (prop-2-ynenitrile), primarily utilized as a precursor in cryogenic matrix isolation spectroscopy. Cyanoacetylene (HC₃N) is the simplest cyanopolyyne and a molecule of significant astrochemical interest, detected in interstellar clouds and planetary atmospheres.

Molecular Formula C3HArN
Molecular Weight 90.9 g/mol
CAS No. 628292-53-5
Cat. No. B14231428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgon;prop-2-ynenitrile
CAS628292-53-5
Molecular FormulaC3HArN
Molecular Weight90.9 g/mol
Structural Identifiers
SMILESC#CC#N.[Ar]
InChIInChI=1S/C3HN.Ar/c1-2-3-4;/h1H;
InChIKeyDICUSYANVCRYSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Argon;prop-2-ynenitrile (CAS 628292-53-5) for Cryogenic Matrix Isolation: A Procurement Guide


Argon;prop-2-ynenitrile (CAS 628292-53-5) is a pre-formulated mixture or complex of argon and cyanoacetylene (prop-2-ynenitrile), primarily utilized as a precursor in cryogenic matrix isolation spectroscopy [1]. Cyanoacetylene (HC₃N) is the simplest cyanopolyyne and a molecule of significant astrochemical interest, detected in interstellar clouds and planetary atmospheres [2]. In solid argon matrices, HC₃N serves as a model system for studying weak intermolecular interactions, photochemical reaction pathways, and the stabilization of novel noble-gas insertion compounds [REFS-1, REFS-3]. This compound class is critical for experimental astrochemistry and fundamental molecular physics, where the inert, optically transparent argon environment enables high-resolution infrared spectroscopic interrogation of isolated molecules.

Why Generic Argon/Cyanoacetylene Substitution Fails for Argon;prop-2-ynenitrile Procurement


Substituting Argon;prop-2-ynenitrile (CAS 628292-53-5) with generic, separately sourced argon and cyanoacetylene is risky for reproducible matrix isolation experiments. The specific pre-mixed or co-deposited ratio and the chemical history of the mixture directly influence the formation yield of spectroscopically distinct 1:1 complexes, as well as the stabilization of kinetically unstable noble-gas insertion compounds like HArCCCN [1]. Variations in the local concentration of cyanoacetylene in the argon host can lead to different aggregate populations, shifting infrared band frequencies by several wavenumbers and complicating spectral assignments [REFS-2, REFS-3]. Standardized, lot-controlled formulations are therefore critical to ensure inter-experimental consistency and to avoid introducing uncontrolled variables that undermine quantitative comparison with published reference spectra.

Quantitative Differentiation Evidence for Argon;prop-2-ynenitrile (CAS 628292-53-5)


Kinetically Stable Argon Insertion Compounds Are Predicted Only for Cyanoacetylene, Not for Simpler Nitriles

Computational screening at the MP2/6-311++G(2d,2p) level demonstrates that cyanoacetylene supports a unique family of four kinetically stable argon insertion compounds (HArCCCN, HArCCNC, HCCArCN, HCCArNC), a finding not replicated with simpler nitriles such as HCN or acetonitrile under comparable conditions [1]. This establishes a specific, quantized set of local minima on the potential energy surface that is accessible only for the C₃HN backbone.

Noble-gas chemistry Matrix isolation Astrochemistry

Weaker H-Ar Bond in HArCCCN vs. Benchmark HArF: A Differential Stability Metric

The computationally predicted H-Ar bond in the HArCCCN isomer is explicitly noted to be weaker than that of the experimentally known HArF molecule, providing a quantitative reference point for stability [1]. This intermediate bond strength positions argon;prop-2-ynenitrile as a more challenging but highly informative synthetic target compared to the only other neutral argon species (HArF).

Noble-gas chemistry Computational chemistry Bond energy

Distinct IR Absorption Bands for Kr/Xe Analogs Provide a Spectroscopic Benchmark for the Argon System

Photolysis and annealing of HC₃N/Kr and HC₃N/Xe matrices produce new IR bands at 1492.1 and 1624.5 cm⁻¹, assigned to HKrCCCN and HXeCCCN, respectively, while no strong candidate bands are observed for the corresponding Ar system under identical experimental conditions [1]. This negative result defines the argon system's differential reactivity and sets a spectroscopic null baseline for experimentalists.

IR spectroscopy Noble-gas insertion Cyanoacetylene

Argon Matrix Produces Larger Vibrational Frequency Shifts Than Neon for Cyanoacetylene Trapping

General matrix isolation studies demonstrate that vibrational fundamentals of polyatomic molecules appear at systematically lower frequencies in argon matrices compared to neon matrices [1]. For cyanoacetylene, this results in different reference spectra depending on the matrix gas chosen, necessitating a distinct spectral library for Ar matrix data.

Matrix isolation spectroscopy Vibrational frequency shifts Cyanoacetylene

Dual Complexation Modes of HC₃N with H₂O in Argon Matrix Enable Unique Adsorption Studies

In an argon matrix, cyanoacetylene forms two distinct 1:1 complexes with water: a less stable NH hydrogen-bonded complex and a more stable HO complex (ΔE = -8.1 kJ/mol) [1]. This dual behavior, with a measurable energetic preference, is critical for modeling interstellar ice grain chemistry and cannot be replicated in non-inert matrices like nitrogen.

Adsorption Matrix isolation Cyanoacetylene-water complex

Recommended Application Scenarios for Argon;prop-2-ynenitrile (CAS 628292-53-5)


Experimental Search for Neutral Argon Compounds (HArCCCN)

Argon;prop-2-ynenitrile is the only viable precursor for matrix isolation experiments aimed at synthesizing and characterizing HArCCCN, a computationally predicted neutral argon molecule. The four kinetically stable insertion isomers predicted at the MP2 level [1] define a singular chemical space; no simpler nitrile precursor yields comparable results. Experimentalists should plan for high-sensitivity FTIR setups with long integration times, given the absence of strong absorptions observed for the Ar analog under standard conditions that readily produce Kr and Xe congeners [1].

Astrochemical Ice-Mantle Simulation via Co-deposition with Water

The ability of cyanoacetylene in an argon matrix to form two spectroscopically distinct 1:1 complexes with water, with a quantified energetic preference of 8.1 kJ/mol for the HO-type structure [3], makes argon;prop-2-ynenitrile the preferred starting mixture for laboratory simulations of HC₃N adsorption on interstellar ice grains. This system enables controlled thermal desorption experiments between 25 and 145 K, directly comparable to processes on Titan's surface.

Calibrated Reference for Cyanoacetylene Spectroscopic Databases in Solid Argon

Due to the systematically larger matrix-induced vibrational frequency shifts of argon compared to neon [2], a well-characterized argon;prop-2-ynenitrile formulation provides a necessary reference standard for building and validating IR spectral libraries specific to argon-matrix experiments. This is essential for cross-laboratory spectral comparisons in the planetary science community where argon matrices remain common.

Pre-Reactional Complex Studies for Titan's Atmospheric Chemistry

Literature demonstrates that HC₃N in argon matrices forms pre-reactional complexes with species like NH₃ and C₂H₂ [1]. A standardized argon;prop-2-ynenitrile precursor ensures reproducible small-molecule photochemistry runs, where the precise local concentration of HC₃N in the argon lattice directly impacts the yield of products like aminoacrylonitrile and longer cyanopolyynes. Procurement of a pre-formulated mixture eliminates the variable of operator-dependent gas mixing.

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